
SNC 80
Vue d'ensemble
Description
SNC80 est un composé analgésique opioïde qui active sélectivement les hétéromères des récepteurs opioïdes delta. Il a été découvert en 1994 et est connu pour être le premier composé non peptidique développé comme un agoniste hautement sélectif pour le récepteur opioïde delta . SNC80 a montré un potentiel dans la production d'effets analgésiques, antidépresseurs et anxiolytiques dans des études animales . Cependant, son utilité est limitée en raison de la production de convulsions à des doses élevées .
Applications De Recherche Scientifique
SNC80 has several scientific research applications, including:
Chemistry: SNC80 is used as a tool compound to study the delta opioid receptor and its interactions with other molecules.
Biology: SNC80 is used to investigate the role of delta opioid receptors in various biological processes, including pain modulation and mood regulation.
Industry: SNC80 is primarily used in research settings rather than industrial applications.
Mécanisme D'action
Target of Action
SNC-80, also known as 4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide, is a potent, highly selective, and non-peptide δ-opioid receptor agonist . It selectively activates μ–δ opioid receptor heteromers .
Mode of Action
SNC-80 interacts with its primary target, the δ-opioid receptor, to produce its effects. It has been shown to selectively activate μ–δ opioid receptor heteromers . This interaction results in the activation of these receptors, leading to a series of intracellular events.
Biochemical Pathways
It is known that the activation of δ-opioid receptors can lead to various downstream effects, including analgesic, antidepressant, and anxiolytic effects .
Result of Action
SNC-80 has been shown to produce useful analgesic, antidepressant, and anxiolytic effects in animal studies .
Analyse Biochimique
Biochemical Properties
SNC80 is a potent, highly selective, and non-peptide δ-opioid receptor agonist . It has a Ki of 1.78 nM and an IC50 of 2.73 nM . SNC80 also selectively activates μ-δ heteromer in HEK293 cells with an EC50 of 52.8 nM . It interacts with these receptors to exert its effects .
Cellular Effects
SNC80 exhibits substantially greater activity in cells coexpressing μ- and δ-opioid receptors than in cells either singly expressing δ-opioid receptors or coexpressing δ- and κ-opioid receptors . It has been shown to produce useful analgesic, antidepressant, and anxiolytic effects in animal studies .
Molecular Mechanism
The molecular mechanism of SNC80 involves its selective activation of μ–δ opioid receptor heteromers . It binds to these receptors and activates them, leading to its analgesic, antidepressant, and anxiolytic effects .
Temporal Effects in Laboratory Settings
SNC80 produces a stronger and faster desensitization and is associated with a loss of opioid binding sites by 50% . SNC80 also causes a marked down-regulation of the human δ-opioid receptor (hDOR) by 30% as observed by Western blot .
Dosage Effects in Animal Models
In animal models, SNC80 (10 mg/kg; intraperitoneal injection; once; C57BL6/J mice) treatment significantly attenuated allodynia caused by overuse of Sumatriptan .
Méthodes De Préparation
La synthèse de SNC80 implique plusieurs étapes, commençant par la préparation de la structure de base de la pipérazine. La voie de synthèse comprend les étapes suivantes :
Formation du noyau de pipérazine : Le noyau de pipérazine est synthétisé en faisant réagir des amines appropriées avec du chlorure de diéthylcarbamoyle.
Alkylation : Le noyau de pipérazine est ensuite alkylé avec du bromure d'allyle pour introduire le groupe allyle.
Méthoxylation : Le groupe méthoxy est introduit par une réaction avec du chlorure de méthoxybenzyle.
Couplage final : L'étape finale consiste à coupler le dérivé de pipérazine avec du diéthylbenzamide pour former SNC80.
Analyse Des Réactions Chimiques
SNC80 subit diverses réactions chimiques, notamment :
Oxydation : SNC80 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le noyau de pipérazine ou d'autres groupes fonctionnels.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur les cycles benzamide ou pipérazine.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et de l'aluminium, et divers agents alkylants . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
SNC80 a plusieurs applications de recherche scientifique, notamment :
Chimie : SNC80 est utilisé comme composé outil pour étudier le récepteur opioïde delta et ses interactions avec d'autres molécules.
Biologie : SNC80 est utilisé pour étudier le rôle des récepteurs opioïdes delta dans divers processus biologiques, notamment la modulation de la douleur et la régulation de l'humeur.
Industrie : SNC80 est principalement utilisé dans des milieux de recherche plutôt que dans des applications industrielles.
5. Mécanisme d'action
SNC80 exerce ses effets en activant sélectivement les récepteurs opioïdes delta. L'activation de ces récepteurs conduit à la modulation de diverses voies de signalisation, notamment l'inhibition de l'adénylate cyclase et l'activation des canaux potassiques . Cela se traduit par la modulation de la libération de neurotransmetteurs et la réduction des signaux de douleur. SNC80 interagit également avec les hétéromères des récepteurs opioïdes mu-delta, ce qui peut contribuer à ses effets analgésiques et antidépresseurs .
Comparaison Avec Des Composés Similaires
SNC80 est unique parmi les agonistes des récepteurs opioïdes delta en raison de sa structure non peptidique et de sa haute sélectivité pour le récepteur opioïde delta. Des composés similaires comprennent :
L'unicité de SNC80 réside dans sa capacité à activer sélectivement les récepteurs opioïdes delta tout en interagissant également avec les hétéromères des récepteurs opioïdes mu-delta .
Propriétés
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWVAUSXZDRQPZ-UMTXDNHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)OC)N3C[C@H](N(C[C@@H]3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045662 | |
| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156727-74-1 | |
| Record name | SNC 80 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156727-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156727741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNC-80 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L842QB22SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SNC80?
A1: SNC80 exhibits high affinity and selectivity for δ-opioid receptors (DOR) [, , , ]. It demonstrates significantly less binding affinity for μ-opioid receptors (MOR) and κ-opioid receptors (KOR) [, ].
Q2: How does SNC80 interact with DOR?
A2: SNC80 acts as an agonist at DOR [, , , ]. Binding of SNC80 to DOR initiates a signaling cascade primarily through G protein-coupled pathways [, ]. This activation leads to downstream effects such as inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a variety of physiological responses including antinociception [, , ].
Q3: Does SNC80 interact with opioid receptor heteromers?
A3: Recent evidence suggests that SNC80 may preferentially activate heteromeric μ-δ opioid receptors, leading to more robust antinociceptive effects compared to DOR homomers [].
Q4: How does SNC80 affect neuronal activity?
A4: Studies in rats have shown that SNC80 can modulate the firing activity of hippocampal glutamate neurons and brainstem monoamine neurons, including serotonin, dopamine, and noradrenaline neurons []. This modulation of neuronal activity likely contributes to the compound's behavioral and physiological effects.
Q5: Does SNC80 induce receptor internalization?
A5: Yes, SNC80 has been shown to induce internalization of human DOR when compared to endogenous enkephalins. Interestingly, SNC80 leads to a more pronounced and rapid internalization, potentially contributing to a different desensitization profile [].
Q6: What is the molecular formula and weight of SNC80?
A6: The molecular formula of SNC80 is C26H36N2O3, and its molecular weight is 424.58 g/mol.
Q7: Is there spectroscopic data available for SNC80?
A7: While the provided abstracts do not detail specific spectroscopic data, it is standard practice to utilize techniques like NMR and Mass Spectrometry to confirm the structure and purity of synthetic compounds like SNC80.
Q8: How do structural modifications of SNC80 affect its activity?
A8: Studies have explored the SAR of SNC80 by modifying its structure. For example:
- Removal of the 3-methoxy substitution: This modification, resulting in the derivative SNC162, significantly enhanced DOR selectivity over MOR [, ].
- Modification of the 3-position of the benzylic ring: Comparing SNC80 with derivatives SNC86 (3-OH) and SNC162 (3-desoxy) revealed differences in potency and efficacy in behavioral assays [].
Q9: Does the stereochemistry of SNC80 impact its activity?
A9: Yes, the stereochemistry of SNC80 is crucial for its activity. The (-)-enantiomer of SNC80, known as SNC67, does not exhibit the same pharmacological profile and has been shown to induce convulsions at high doses [, ].
Q10: What are the routes of administration for SNC80 in research?
A10: SNC80 has been administered through various routes in research studies, including intravenous (i.v.), subcutaneous (s.c.), intracerebroventricular (i.c.v.), intrathecal (i.t.), and intraplantar [, , , , ]. The choice of administration route depends on the specific research question and desired site of action.
Q11: Does SNC80 cross the blood-brain barrier?
A11: Yes, SNC80 demonstrates the ability to cross the blood-brain barrier, evidenced by its effectiveness following systemic administration in producing centrally mediated effects like antinociception and behavioral changes [, , ].
Q12: How does inflammation affect SNC80 pharmacokinetics?
A12: Studies using Freund's Complete Adjuvant (FCA) to induce inflammation have shown that inflammation can alter the pharmacokinetic profile of SNC80, particularly its plasma clearance. This highlights the potential for altered drug disposition in the context of inflammatory conditions [].
Q13: What are the primary in vivo effects of SNC80?
A13: SNC80 has shown efficacy in various preclinical models, including:
- Antinociception: SNC80 effectively attenuates thermal nociception in various pain models, including acute thermal pain, capsaicin-induced thermal allodynia, and inflammation-induced hypersensitivity [, , , ].
- Antidepressant-like effects: SNC80 demonstrates antidepressant-like activity in the forced swim test in rodents [, , ].
- Locomotor stimulation: SNC80 can induce locomotor stimulation in rodents, supporting its potential role in motor function [, , ].
Q14: Does SNC80 display anti-tumor activity?
A14: Preliminary research suggests that SNC80 may possess anti-tumor properties. In a murine model using L5178Y-R tumor cells, SNC80 demonstrated modest in vitro growth inhibition and significantly prolonged survival in tumor-bearing mice [].
Q15: What are the limitations of SNC80 in terms of clinical development?
A15: While SNC80 displays promising preclinical efficacy, it also induces convulsions in rodents, which poses a significant challenge for its clinical development as a therapeutic agent [, , , ].
Q16: Does cross-tolerance develop between SNC80 and other stimulants?
A16: Interestingly, instead of cross-tolerance, SNC80 pretreatment has been shown to enhance the locomotor-activating effects of certain psychostimulants, particularly those that interact with dopamine and norepinephrine transporters, such as amphetamine and cocaine [, ]. This suggests a complex interaction between DOR activation and monoaminergic systems.
Q17: What are the known adverse effects of SNC80?
A17: The most prominent adverse effect of SNC80 observed in preclinical studies is the induction of convulsions, particularly at higher doses [, , , ]. This side effect presents a significant hurdle for its clinical development as a therapeutic agent.
Q18: Have specific drug delivery strategies been explored for SNC80?
A18: While the provided research does not focus on specific drug delivery strategies for SNC80, researchers are continuously exploring methods to enhance drug targeting and delivery, potentially mitigating side effects and improving therapeutic efficacy.
Q19: Does SNC80 modulate immune function?
A19: Studies suggest that SNC80 may exert immunomodulatory effects. Research has shown that it can enhance the chemotaxis of human and rat leukocytes in vitro []. Additionally, SNC80 has been shown to increase tumor necrosis factor-alpha and nitric oxide production by rat macrophages both in vitro and ex vivo [].
Q20: Are there any known interactions between SNC80 and other opioid agonists?
A20: SNC80 has been shown to interact with other opioid agonists, particularly μ-opioid agonists, in a complex and behavior-dependent manner [, ]. For instance, SNC80 can enhance the antinociceptive effects of μ-agonists in some pain models but not others [, , ]. Understanding these interactions is crucial for exploring the therapeutic potential of combining DOR and MOR agonists.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



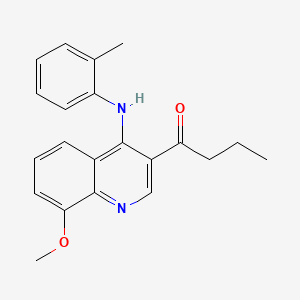
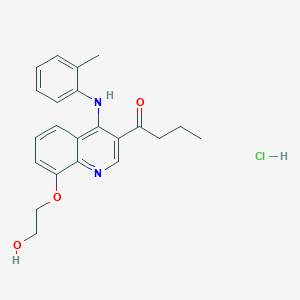

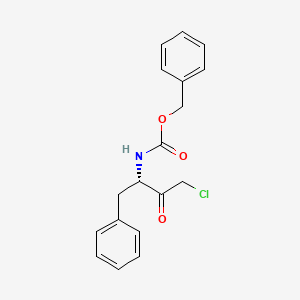

![(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one](/img/structure/B1681814.png)
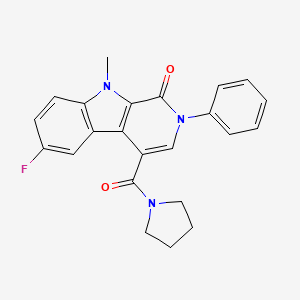



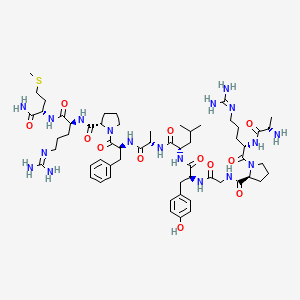
![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)

